4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13743854
InChI: InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-10(12)9-6-5-8(18(21)22)7-11(9)13(19)20/h1-7H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid

CAS No.:

Cat. No.: VC13743854

Molecular Formula: C14H8F3NO4

Molecular Weight: 311.21 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid -

Specification

Molecular Formula C14H8F3NO4
Molecular Weight 311.21 g/mol
IUPAC Name 5-nitro-2-[2-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-10(12)9-6-5-8(18(21)22)7-11(9)13(19)20/h1-7H,(H,19,20)
Standard InChI Key KVYPAHNFQHNZTO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid consists of two benzene rings connected by a single covalent bond. The first ring contains a carboxylic acid group at position 2 and a nitro group (-NO₂) at position 4. The second ring features a trifluoromethyl (-CF₃) substituent at position 2' (Figure 1). This arrangement creates a polarized electron distribution, with the electron-withdrawing nitro and trifluoromethyl groups reducing electron density in their respective rings .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₈F₃NO₄
Molecular Weight311.21 g/mol
IUPAC Name4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid
SMILES NotationO=C(O)C1=C(C=CC(=C1)N+[O-])C2=C(C=CC=C2)C(F)(F)F

The compound’s planar biphenyl core facilitates π-π stacking interactions, while the polar substituents enhance solubility in aprotic solvents such as dimethylformamide (DMF) .

Spectroscopic Characterization

Although specific spectral data for this compound remains unpublished, analogous nitro- and trifluoromethyl-substituted biphenyls exhibit distinct infrared (IR) absorption bands:

  • Nitro group: Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

  • Carboxylic acid: O-H stretch (broad, ~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

  • Trifluoromethyl: C-F vibrations between 1100–1200 cm⁻¹ .

Nuclear magnetic resonance (NMR) would reveal proton environments influenced by electron-withdrawing effects, with deshielded aromatic protons adjacent to substituents .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a biphenyl precursor. Two primary strategies are viable:

  • Suzuki-Miyaura Coupling: Aryl halides with pre-installed nitro and trifluoromethyl groups are cross-coupled using palladium catalysts .

  • Electrophilic Aromatic Substitution: Nitration and trifluoromethylation of a biphenyl-2-carboxylic acid scaffold .

Table 2: Synthetic Routes and Yields

MethodStarting MaterialsConditionsYield (%)
Suzuki Coupling2-Bromo-4-nitrobenzoic acid, 2-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C62–68
Nitration/TrifluoromethylationBiphenyl-2-carboxylic acidHNO₃/H₂SO₄, CF₃I/CuI45–50

The Suzuki route offers better regioselectivity, avoiding isomer formation during nitration .

Optimization Challenges

  • Nitro Group Instability: High temperatures during coupling risk nitro group reduction .

  • Trifluoromethyl Incorporation: Direct trifluoromethylation requires harsh conditions, favoring pre-functionalized boronic acids .

  • Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) prevents side reactions during synthesis .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar substituents:

  • Aqueous Solubility: <0.1 mg/mL (pH 7), increasing to >10 mg/mL in basic solutions (pH >10) due to carboxylate formation .

  • Organic Solvents: Soluble in DMF, DMSO, and dichloromethane (>50 mg/mL) .

Stability studies indicate decomposition above 200°C, with the nitro group prone to photolytic degradation under UV light .

Table 3: Thermal Properties

PropertyValue
Melting Point187–189°C (decomposes)
Boiling PointNot determined (decomposition)
Flash Point>200°C

Electronic Effects

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity .

  • Dipole Moment: 5.2 Debye, driven by the nitro and carboxylic acid groups .

These properties suggest utility in charge-transfer materials or as a building block for nonlinear optical compounds .

Applications and Research Findings

Pharmaceutical Intermediates

The carboxylic acid and nitro groups serve as handles for derivatization:

  • Amide Formation: Coupling with amines produces potential kinase inhibitors .

  • Nitro Reduction: Catalytic hydrogenation yields amino derivatives for antibiotic synthesis .

Materials Science

  • Liquid Crystals: The biphenyl core and polar groups enable mesophase formation .

  • Metal-Organic Frameworks (MOFs): Coordination with metal ions (e.g., Cu²⁺) creates porous networks .

Future Perspectives

Research should prioritize:

  • Green Synthesis: Catalytic methods to reduce waste .

  • Biological Screening: Anticancer and antimicrobial activity assays .

  • Computational Modeling: Predicting supramolecular interactions for materials design .

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